1-Isobutyryl-1H-indole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)indole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(2)13(16)15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8-9H,1-2H3 |
InChI Key |
SESOAUBJJSQPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N |
Origin of Product |
United States |
The Indole Core: a Privileged Scaffold in Synthesis and Research
The indole (B1671886) nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. nih.govnih.gov This aromatic heterocycle is not merely a synthetic curiosity; it is a recurring motif in a vast array of natural products and pharmacologically active compounds. nih.govnih.gov Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.org
The prevalence of the indole scaffold in biologically significant molecules has rendered it a "privileged structure" in medicinal chemistry. Its unique electronic properties and the reactivity of its different positions, particularly the C3 position, allow for diverse functionalization, leading to the development of numerous therapeutic agents. nih.govwikipedia.org Researchers have successfully synthesized indole derivatives with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The continuous exploration of new synthetic methodologies to access functionalized indoles remains a vibrant area of chemical research, aiming to expand the library of potential drug candidates. eurekalert.org
N Acyl Indoles: Versatile Intermediates in Synthesis
The substitution of the indole (B1671886) nitrogen with an acyl group, forming an N-acyl indole, is a critical strategy in organic synthesis. This modification serves multiple purposes. Primarily, the N-acyl group can act as a protecting group, modulating the reactivity of the indole ring, particularly preventing unwanted side reactions at the nitrogen atom. rsc.org
Beyond its protective role, the N-acyl group activates the indole nucleus in specific ways, influencing its electronic characteristics and directing subsequent reactions. rsc.org N-acylindoles are recognized as important synthetic intermediates, participating in various transformations. rsc.orgbeilstein-journals.org For instance, they can undergo annulation reactions and serve as precursors in metal-catalyzed cross-coupling reactions, demonstrating their utility in constructing more complex molecular architectures. rsc.org The development of efficient and chemoselective methods for the N-acylation of indoles is an ongoing pursuit, with modern techniques utilizing various acyl sources like thioesters to achieve this transformation under mild conditions. beilstein-journals.org
The Nitrile Functionality: a Gateway to Chemical Diversity
The nitrile, or cyano (-C≡N), group is a highly valuable functional group in synthetic organic chemistry. nih.gov Its strong electron-withdrawing nature and unique linear geometry impart specific reactivity to the molecules that contain it. The true power of the nitrile group lies in its remarkable versatility; it can be transformed into a wide array of other functional groups. nih.govnumberanalytics.com
Through reactions such as hydrolysis, nitriles can be converted into carboxylic acids or amides. numberanalytics.com Reduction of the nitrile group yields primary amines, providing a route to a different class of compounds. numberanalytics.com Furthermore, the nitrile group can participate in various cycloaddition reactions to form important heterocyclic rings like tetrazoles, pyrazoles, and triazoles. rsc.org This ability to serve as a synthetic precursor for diverse functionalities makes the nitrile group a key strategic element in the design of complex synthetic pathways. nih.gov
1 Isobutyryl 1h Indole 3 Carbonitrile in the Landscape of Indole Chemistry
Foundational Strategies for Indole Ring Construction
The indole ring is a privileged heterocyclic motif, and numerous methods for its synthesis have been developed over the past century. nih.gov These methods provide access to a wide array of substituted indoles, which can then be further functionalized.
Classical Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgtestbook.combyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comnumberanalytics.com
The mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. wikipedia.orgnumberanalytics.com A key testbook.comtestbook.com-sigmatropic rearrangement then occurs, leading to the formation of a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be employed as catalysts, including HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, zinc chloride, and aluminum chloride. wikipedia.orgtestbook.com
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
| Starting Materials | Phenylhydrazine and an aldehyde or ketone. byjus.com |
| Catalysts | Brønsted or Lewis acids. testbook.com |
| Key Intermediate | Arylhydrazone. numberanalytics.com |
| Mechanism Highlight | testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.org |
Modern variants of the Fischer synthesis have expanded its scope and applicability. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Other advancements include performing the reaction in low-melting mixtures and employing tandem ruthenium-catalyzed hydrogen-transfer processes. organic-chemistry.org
Madelung Indole Synthesis and Modern Adaptations
The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. wikipedia.org This method is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through other routes. wikipedia.org The reaction typically requires temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org
The mechanism begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. wikipedia.org
A significant modern adaptation is the Smith-modified Madelung synthesis, which employs organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification proceeds under milder conditions and has a broader substrate scope. wikipedia.org Other advancements have focused on introducing electron-withdrawing groups on the aromatic ring to facilitate the initial deprotonation step, allowing the reaction to proceed at lower temperatures. researchgate.net
Reissert Indole Synthesis Protocols
The Reissert indole synthesis offers another versatile route to the indole core. wikipedia.org In its classical form, it involves the condensation of ortho-nitrotoluene with diethyl oxalate (B1200264) to yield ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate is then reductively cyclized using reagents like zinc in acetic acid to form indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.org
Table 2: Steps in the Classical Reissert Indole Synthesis
| Step | Transformation | Reagents |
| 1 | Condensation | o-nitrotoluene, diethyl oxalate, potassium ethoxide. wikipedia.orgchemeurope.com |
| 2 | Reductive Cyclization | Ethyl o-nitrophenylpyruvate, Zn/AcOH. wikipedia.org |
| 3 | Decarboxylation (optional) | Heat. wikipedia.org |
Modifications to the Reissert synthesis have been developed to improve yields and expand its utility. For instance, continuous flow hydrogenation has been successfully applied for the reductive cyclization step. akjournals.com An intramolecular version, known as the Butin modification, utilizes a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org
Regioselective Acylation of Indoles
To synthesize this compound, the isobutyryl group must be selectively introduced at the nitrogen atom. Indoles possess multiple nucleophilic sites, with the C3 position being the most electron-rich and prone to electrophilic attack. beilstein-journals.org Therefore, achieving selective N-acylation requires careful selection of reaction conditions and acylating agents.
Direct N-Acylation Approaches for Indole Derivatives
Direct N-acylation of indoles can be challenging due to the competing C3-acylation. clockss.org However, several methods have been developed to favor N-acylation. One approach involves the reaction of the indole with a carboxylic acid in the presence of boric acid. clockss.org Another strategy employs thioesters as the acyl source, which has been shown to provide good yields of N-acylindoles with high chemoselectivity. beilstein-journals.org
Furthermore, oxidative carbene-catalyzed N-acylation of indoles with aldehydes offers a mild and functional group tolerant method. rsc.org Phase-transfer catalysis has also been successfully used for the N-acylation of indoles with acid chlorides. clockss.org The choice of base is also critical; for instance, the use of cesium carbonate has been shown to be effective in promoting N-acylation with thioesters. beilstein-journals.org
Friedel-Crafts Acylation for C-Acylated Indoles
While the target compound is N-acylated, it is important to understand the conditions that favor C-acylation to avoid undesired side products. Friedel-Crafts acylation of indoles, typically using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid, predominantly yields the 3-acylindole. nih.govcapes.gov.br Common Lewis acids used for this transformation include aluminum chloride, stannic chloride, and titanium tetrachloride. nih.gov
The high electron density at the C3 position of the indole ring makes it highly susceptible to electrophilic attack by the acylium ion generated in the Friedel-Crafts reaction. khanacademy.org By understanding the factors that govern the regioselectivity of acylation, one can devise a synthetic strategy that either protects the C3 position or employs conditions that specifically favor N-acylation to produce this compound.
Influence of Lewis Acids (e.g., SnCl4, TiCl4, Et2AlCl) on Acylation Regioselectivity
The Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups onto the indole nucleus. However, the inherent nucleophilicity of the indole ring, particularly at the C3 position, can be complicated by the reactivity of the N-H proton. The choice of Lewis acid catalyst is critical in modulating the reaction's outcome, influencing both the yield and the regioselectivity (N-acylation vs. C-acylation).
Commonly employed Lewis acids include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and various organoaluminum reagents like diethylaluminum chloride (Et₂AlCl). researchgate.netnih.gov The reactivity of the Lewis acid must be carefully matched to the electronic properties of the indole substrate. ikm.org.my
For unsubstituted or electron-poor indoles, moderately reactive Lewis acids like SnCl₄ are often effective, promoting acylation preferentially at the electron-rich C3 position. researchgate.net Highly reactive Lewis acids such as aluminum chloride (AlCl₃) can be too aggressive, often leading to polymerization or decomposition of the indole starting material. ikm.org.my
In contrast, for indoles bearing strong electron-donating groups (EDGs), such as a methoxy (B1213986) group at the C5 position, even SnCl₄ and TiCl₄ can give low yields of the desired C3-acylated product. ikm.org.my In these cases, a milder Lewis acid is required to prevent undesired side reactions. Diethylaluminum chloride (Et₂AlCl) has proven to be a superior choice for these electron-rich systems. The ethyl groups on the aluminum atom reduce its Lewis acidity compared to AlCl₃, making it less aggressive. This moderation allows for a significant increase in the yield of the C3-acylation product for indoles with strong EDGs. ikm.org.my
Table 1: Effect of Lewis Acid on the Acylation of 5-Methoxyindole
| Lewis Acid | Yield of 5-methoxy-3-acetylindole | Reference |
|---|---|---|
| SnCl₄ | 10% | ikm.org.my |
| TiCl₄ | 9% | ikm.org.my |
| AlCl₃ | 0% (Decomposition) | ikm.org.my |
| Et₂AlCl | 77% | ikm.org.my |
This table illustrates the dramatic effect of the Lewis acid choice on the acylation of an electron-rich indole. Data sourced from a study on 5-substituted indoles. ikm.org.my
Introduction of the Carbonitrile Moiety at the C3-Position of Indole
The installation of a nitrile group at the C3 position of the indole ring is a key step in forming the target compound's architecture. Several synthetic routes can achieve this transformation, starting from various indole precursors.
Dehydration of Indole-3-carboxaldehyde (B46971) Oxime and Related Precursors
A classic and reliable method for preparing indole-3-carbonitrile involves the dehydration of indole-3-carboxaldehyde oxime. This two-step process begins with the synthesis of the precursor, indole-3-carboxaldehyde. This aldehyde can be readily prepared via methods like the Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide on indole. orgsyn.org
The aldehyde is then condensed with hydroxylamine (B1172632) (often from hydroxylamine hydrochloride) to form the corresponding oxime. nih.gov The subsequent dehydration of this oxime yields the desired indole-3-carbonitrile. A variety of dehydrating agents can be employed for this step, including thionyl chloride or acetic anhydride. google.com An efficient one-pot method has also been reported where indole-3-carbaldehyde is heated with hydroxylamine hydrochloride in formic acid, which acts as both the reaction medium and a dehydrating agent, to directly afford indole-3-carbonitrile in high yield. google.com
Mechanochemical methods, which involve solvent-free reactions through milling, have also been developed for the synthesis of N-substituted indole-3-carboxaldehyde oximes, highlighting an environmentally friendly approach to these intermediates. nih.gov
Cyanation Reactions Utilizing Indolylmagnesium Iodide
Organometallic pathways provide a direct route for the C3-functionalization of indole. The N-H proton of indole can be deprotonated by a strong base or an organometallic reagent to form a nucleophilic species. Treatment of indole with a Grignard reagent like methylmagnesium iodide generates indolylmagnesium iodide. This indolyl Grignard reagent exists in equilibrium between N-metalated and C3-metalated forms, but it overwhelmingly reacts as a C3-nucleophile in electrophilic substitution reactions.
This nucleophilic intermediate can then react with a suitable electrophilic cyanating agent to install the carbonitrile group at the C3 position. Common cyanating agents for this type of reaction include cyanogen (B1215507) chloride, cyanogen bromide, or phenyl cyanate. While direct examples for indolylmagnesium iodide are specific, the cyanation of aryl Grignard reagents is a well-established transformation. organic-chemistry.org This method avoids starting with a pre-functionalized C3-precursor like the aldehyde, offering a more direct approach from the parent indole.
Multi-Component Reaction (MCR) Strategies for 3-Carbonitrile Indoles
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all starting materials, offer a highly efficient approach to complex molecules. tcichemicals.comorganic-chemistry.org They are characterized by high atom economy and operational simplicity. tcichemicals.com
While a specific MCR for the direct synthesis of this compound is not commonly cited, MCRs are widely used to generate highly substituted indole cores. For instance, electrophilic cyanation of indoles can be achieved, which could potentially be integrated into an MCR sequence. Certain MCRs, like the Strecker reaction, are fundamentally designed to produce α-aminonitriles and demonstrate the principle of forming a C-CN bond in a one-pot process involving an aldehyde, an amine, and a cyanide source. nih.gov The development of a novel MCR could, in principle, assemble the indole-3-carbonitrile scaffold from simpler acyclic precursors in a single, highly convergent step.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of the target molecule, this compound, can be approached through several strategic pathways. The most logical and commonly employed strategies are divergent, starting from a common indole-based precursor.
A likely and efficient divergent pathway would proceed as follows:
Step 1: Synthesis of Indole-3-carbonitrile. The synthesis would commence with the preparation of indole-3-carbonitrile. This can be achieved via one of the methods described previously (Section 2.3), such as the one-pot reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride in formic acid. google.com
Step 2: N-Acylation. The resulting indole-3-carbonitrile possesses an N-H proton that can be readily acylated. The compound would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the indole nitrogen, followed by the addition of isobutyryl chloride or isobutyric anhydride as the acylating agent. This reaction selectively installs the isobutyryl group at the N1 position to yield the final product, this compound.
An alternative divergent route could involve reversing the order of reactions:
Step 1: N-Acylation of Indole. Indole is first acylated to form 1-isobutyryl-1H-indole.
Step 2: C3-Cyanation. The subsequent introduction of the nitrile group at the C3 position is then required. However, this step is more challenging. The N-acyl group alters the electronic properties of the indole ring and can complicate the regioselectivity of further electrophilic substitutions. Therefore, the first pathway, where C3-cyanation precedes N-acylation, is generally preferred for its predictability and higher efficiency.
A convergent synthesis is less practical for this particular target. It would theoretically involve the coupling of a pre-formed 1-isobutyryl-indole fragment with a cyanide source via a C-H activation/cyanation reaction. While modern catalysis has made strides in C-H functionalization, the divergent approach starting from indole-3-carbonitrile remains the most straightforward and established method.
Stepwise Assembly from Simpler Indole Precursors
The most conventional and widely practiced approach for the synthesis of this compound involves the direct acylation of the indole nitrogen of a pre-existing 1H-indole-3-carbonitrile scaffold. This stepwise method separates the construction of the core indole ring from its final N-functionalization.
The synthesis of the precursor, 1H-indole-3-carbonitrile, can be achieved through various methods, such as the reaction of indole-3-carbaldehyde with hydroxylamine hydrochloride, followed by a dehydration step. google.com Once the 1H-indole-3-carbonitrile is obtained, the subsequent N-acylation is typically performed.
A common strategy involves the use of an acylating agent like isobutyryl chloride or isobutyric anhydride in the presence of a base. The base, such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or cesium carbonate (Cs₂CO₃), deprotonates the indole nitrogen, generating a more nucleophilic indolide anion that readily attacks the electrophilic carbonyl carbon of the acylating agent. nih.govresearchgate.net
While effective, the use of highly reactive acyl chlorides can sometimes lead to poor functional group tolerance and the formation of side products. beilstein-journals.org To address these limitations, alternative, milder acylating agents have been explored. A notable example is the use of thioesters as a stable acyl source for the N-acylation of indoles. This method demonstrates high chemoselectivity for the N-position and tolerates a wider range of functional groups. The reaction is typically carried out at elevated temperatures in a solvent like xylene with a base such as cesium carbonate. beilstein-journals.org For instance, the reaction of 3-methyl-1H-indole with S-methyl butanethioate in the presence of Cs₂CO₃ at 140 °C yielded the N-acylated product in good yield. beilstein-journals.org This approach highlights a refined stepwise method for accessing N-acylindoles.
Table 1: Representative Conditions for Stepwise N-Acylation of Indoles
| Precursor | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1H-Indole-2-carbonitrile | N/A (for iodination) | KOH | DMF | Room Temp | >80 | nih.gov |
| 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 | 62 | beilstein-journals.org |
Note: This table presents examples of functionalization on indole or related precursors as found in the literature, illustrating the general conditions for stepwise synthesis.
One-Pot Synthetic Procedures
One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound is not extensively documented, numerous one-pot methodologies for constructing complex and substituted indole architectures have been developed and can serve as a blueprint for potential future syntheses.
These strategies often rely on multi-component reactions (MCRs) or domino reaction sequences. For example, one-pot, three-component reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound have been used to create diverse 3-substituted indole derivatives. researchgate.net
A highly relevant example of a sophisticated one-pot procedure is the synthesis of novel multisubstituted 1-alkoxyindoles. nih.gov This process involves a sequence of four distinct reactions occurring in a single pot:
Nitro Reduction: A starting nitro-containing substrate is reduced, typically using a reducing agent like stannous chloride (SnCl₂·2H₂O).
Intramolecular Condensation: The resulting intermediate undergoes an intramolecular cyclization to form a 1-hydroxyindole (B3061041).
Nucleophilic Addition: A subsequent addition reaction occurs.
In-situ Alkylation: The 1-hydroxyindole intermediate is then alkylated in the same pot by adding a base and an alkyl halide to furnish the final 1-alkoxyindole product. nih.gov
This one-pot approach, which successfully combines reduction, cyclization, and N-functionalization, demonstrates the feasibility of constructing highly functionalized indoles from simple precursors in a single, efficient operation. The yield for a representative 1-alkoxyindole synthesized via this one-pot method was found to be higher than the corresponding multi-step procedure involving the isolation of the intermediate. nih.gov Adapting such a strategy could potentially enable the one-pot synthesis of this compound from appropriately designed starting materials.
Table 2: Example of a Multi-Step, One-Pot Synthesis for a 1-Substituted Indole Derivative
| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
|---|
Note: This table illustrates a specific example of a one-pot synthesis for a 1-alkoxyindole, showcasing the potential of such methodologies for related indole structures.
Chemical Reactivity of the Indole Heterocycle
The chemical reactivity of the indole ring in this compound is fundamentally altered by the electron-withdrawing nature of the substituents at the N-1 and C-3 positions. These groups modulate the electron density and nucleophilicity of the heterocyclic system, thereby influencing its behavior in substitution reactions.
Indole itself is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), with a strong preference for the C-3 position. nih.govpearson.com This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed upon electrophilic attack at C-3, without disrupting the aromaticity of the benzene ring. ic.ac.uk
However, the introduction of an acyl group, such as the isobutyryl group, onto the indole nitrogen fundamentally alters this pattern. N-acylation significantly decreases the electron-donating ability of the nitrogen atom due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. This has two major consequences:
Shift in Regioselectivity: The deactivation is most pronounced at the C-3 position. beilstein-journals.orgnih.gov Furthermore, in this compound, the C-3 position is already substituted with a powerful electron-withdrawing nitrile group. Consequently, electrophilic attack at C-3 is highly disfavored. Electrophilic substitution is therefore directed to the benzene portion of the molecule, typically occurring at the C-5 or C-6 positions, which are less deactivated.
| Compound | N-1 Substituent | C-3 Substituent | Predicted Primary Site of EAS | Rationale |
|---|---|---|---|---|
| Indole | -H | -H | C-3 | High electron density and stabilization of the intermediate. nih.govic.ac.uk |
| N-Acetylindole | -COCH₃ | -H | C-5 / C-6 | N-acyl group deactivates the pyrrole ring, especially C-3. nih.gov |
| This compound | -COCH(CH₃)₂ | -CN | C-5 / C-6 | Strong deactivation of the pyrrole ring by both N-acyl and C-3 nitrile groups. |
The indole ring system is inherently nucleophilic due to its electron-rich nature, a property that facilitates reactions like alkylations and additions. nih.govrsc.org The highest electron density in an unsubstituted indole is at the C-3 position, making it the primary site for nucleophilic attack on electrophiles. nih.gov
Regioselectivity in reactions involving the indole core is governed by a combination of steric and electronic effects. nih.gov For this compound, these effects dictate the probable sites of chemical transformation.
Electronic Effects: This is the dominant factor. The N-isobutyryl and C-3 nitrile groups are potent electron-withdrawing substituents. They decrease the electron density of the pyrrole ring and, to a lesser extent, the benzene ring. This electronic landscape makes the molecule susceptible to nucleophilic attack rather than electrophilic attack on the pyrrole ring. As discussed, any electrophilic substitution would be directed to the C-5 or C-6 positions of the benzene ring. beilstein-journals.orgnih.gov
Steric Effects: The isobutyryl group at the N-1 position introduces steric bulk. While this bulk is somewhat removed from the main plane of the indole ring, it could hinder the approach of reagents to the C-2 and C-7 positions. However, since the primary reactive sites are dictated by the powerful electronic effects, the steric influence of the N-acyl group is generally considered secondary in determining the regioselectivity of most reactions. The primary steric hindrance for reactions on the pyrrole ring comes from the pre-existing substituent at C-3.
| Position | Electronic Effect of Substituents | Steric Effect of Substituents | Resulting Reactivity |
|---|---|---|---|
| N-1 | Electron-withdrawing (amide resonance) | Bulky isobutyryl group | Low nucleophilicity; potential steric hindrance at C-2 and C-7. |
| C-2 | Deactivated by adjacent N-acyl group | Steric hindrance from N-1 and C-3 groups | Low reactivity towards both electrophiles and nucleophiles. |
| C-3 | Strongly electron-withdrawing (nitrile group) | Substituted | Site is electrophilic, not nucleophilic. No EAS possible. |
| C-4 to C-7 | Moderately deactivated by N-acyl and C-3 nitrile groups | Less sterically hindered than the pyrrole ring | Most likely sites for EAS (e.g., C-5, C-6). |
Transformations Involving the Nitrile Functionality
The nitrile group at the C-3 position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important molecular structures.
The carbon atom of the nitrile group is electrophilic and is susceptible to attack by nucleophiles. This reaction is a cornerstone of nitrile chemistry and can lead to a range of products. For this compound, plausible transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields 1-isobutyryl-1H-indole-3-carboxamide, while complete hydrolysis would afford 1-isobutyryl-1H-indole-3-carboxylic acid.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile to form, after hydrolysis of the intermediate imine, ketones of the structure 1-isobutyryl-3-acyl-indole.
Reduction: The nitrile group can be reduced to a primary amine (1-isobutyryl-1H-indol-3-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The nitrile functionality can participate in cycloaddition reactions to construct new heterocyclic rings. While the C2–C3 double bond of the indole core can also undergo cycloadditions, rsc.orgnih.gov the nitrile group offers distinct synthetic possibilities.
One notable reaction is the formation of substituted triazines. The acid- or base-catalyzed trimerization of nitriles is a known method for synthesizing 1,3,5-triazines. It is conceivable that under appropriate catalytic conditions, three molecules of this compound could cyclize to form 2,4,6-tris(1-isobutyryl-1H-indol-3-yl)-1,3,5-triazine.
Furthermore, nitriles are valuable precursors in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, or in reactions with other unsaturated systems to build more complex heterocycles. For instance, studies on related 3-cyanoacetyl indoles have shown their utility in cycloaddition reactions with guanidine (B92328) to furnish pyrimidine (B1678525) derivatives, highlighting the synthetic potential of the indole-3-carbonitrile moiety in constructing fused and appended heterocyclic systems. rsc.org
Nitrile Group as a Directing Moiety in Catalytic Reactions
The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into a variety of other functionalities such as amines, amides, and carboxylic acids. thieme-connect.com In the context of catalytic reactions, particularly C-H functionalization, the nitrile group can act as a directing group, guiding a metal catalyst to a specific position on an aromatic ring. While the use of directing groups is a well-established strategy for controlling regioselectivity in C-H activation, the effectiveness of the nitrile group can be influenced by the reaction conditions and the presence of other functional groups. acs.org
Studies have shown that the directing ability of a nitrile group can be superior to that of an ester but may be less effective than an acetoxy group in certain contexts. acs.org The development of nitrile-based templates has enabled meta-selective C-H bond functionalization on arenes, a traditionally challenging transformation. acs.org These templates often utilize a linear nitrile to alleviate the strain associated with the formation of the required metallocyclophane intermediate. acs.org In the case of this compound, the nitrile at the C3 position could potentially direct functionalization to the C4 or C2 positions of the indole ring, although this is also heavily influenced by the N-isobutyryl group.
Reactivity of the N-Isobutyryl Group
Influence as an Activating or Protecting Group on Indole Reactivity
The N-isobutyryl group on the indole nitrogen plays a dual role, acting as both a protecting group and a modulator of the indole's reactivity. As a protecting group, it prevents N-functionalization, a common side reaction in indole chemistry. More importantly, as an electron-withdrawing group, it significantly alters the electron density of the indole ring. This electronic perturbation can decrease the reactivity of the indole towards certain electrophilic substitution reactions. researchgate.net
However, in the realm of transition metal-catalyzed C-H functionalization, the N-acyl group, including the N-isobutyryl group, is crucial for directing the catalyst to specific C-H bonds. The amide carbonyl oxygen can coordinate to the metal center, facilitating the formation of a cyclometalated intermediate that directs functionalization to a specific position, often the C2 or C7 position of the indole. nih.gov The choice of the N-acyl group can influence the regioselectivity of these reactions. For instance, the installation of an N-P(O)tBu2 group has been shown to direct arylation to the C7 and C6 positions of indoles using palladium and copper catalysts, respectively. nih.gov While specific studies on the N-isobutyryl group's directing ability in this compound are not abundant, the general principles of N-acyl group directed C-H functionalization are applicable.
The interplay between the electron-withdrawing nature of the N-isobutyryl group and its directing capabilities is complex. While it deactivates the indole ring towards classical electrophilic substitution, it is an essential activating and directing component for many modern transition-metal-catalyzed cross-coupling reactions.
Cleavage and Interconversion of N-Acyl Moieties
The interconversion of N-acyl moieties is also a synthetically useful transformation. This can be achieved by first cleaving the existing N-acyl group and then re-acylating the indole nitrogen with a different acylating agent. This allows for the modification of the directing or protecting group to suit the needs of a subsequent reaction step. Research has demonstrated chemoselective N-acylation of indoles using stable acyl sources like thioesters, providing a mild and functional group tolerant method for introducing N-acyl groups. nih.gov
Mechanistic Pathways of Key Reactions
Analysis of Transition States and Intermediate Species
Understanding the mechanistic pathways of reactions involving this compound is key to controlling their outcomes. In transition metal-catalyzed C-H functionalization, the reaction typically proceeds through a series of well-defined steps involving intermediate species and transition states.
For N-acyl indoles, a common mechanistic proposal involves the coordination of the amide oxygen to the metal catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken and a new metal-carbon bond is formed, leading to a cyclometalated intermediate. thieme-connect.com The regioselectivity of this step is dictated by the geometry of this intermediate. Computational studies and experimental evidence, such as kinetic isotope effect (KIE) measurements, have been instrumental in supporting the CMD mechanism in many indole C-H functionalization reactions. thieme-connect.com
The nature of the N-acyl group can influence the stability of these intermediates and the energy of the transition states, thereby affecting the reaction rate and selectivity. For example, in Ni-photoredox catalyzed N-arylation of indoles, the formation of a Ni(I) intermediate bearing the indole nucleophile as a ligand prior to oxidative addition has been identified as a key mechanistic feature. chemrxiv.org The analysis of such intermediates and transition states, often through computational chemistry, provides valuable insights into the reaction mechanism. wikimedia.org
Understanding Regioselectivity in C-H Functionalization of N-Acyl Indoles
The regioselectivity of C-H functionalization in N-acyl indoles is a central challenge and a subject of intensive research. nih.gov The outcome is a delicate balance of steric and electronic factors, as well as the nature of the catalyst and the directing group. The N-acyl group typically directs functionalization to the C2 or C7 positions through the formation of a five- or six-membered metallacyclic intermediate, respectively.
The choice of the metal catalyst is critical. For example, palladium catalysts are often used for C7 arylation of N-P(O)tBu2 protected indoles, while copper catalysts can favor C6 arylation. nih.gov The presence of other substituents on the indole ring, such as the C3-nitrile group in this compound, will further influence the regioselectivity. The nitrile group's own electronic and potential coordinating properties can either reinforce or compete with the directing effect of the N-isobutyryl group.
Recent strategies have also employed transient directing groups, which are formed in situ and can be removed in the same pot, to achieve selective C-H functionalization at various positions of the indole ring. researchgate.net For instance, glycine (B1666218) has been used as an inexpensive transient directing group for the C4-arylation of indole-3-carbaldehydes. researchgate.net The development of such innovative strategies continues to expand the toolbox for the selective modification of complex indole scaffolds.
Mechanistic Duality in Indolyl Heteroatom Transposition Reactions
In-depth mechanistic studies on the indolyl 1,3-heteroatom transposition (IHT) of N-acyl-N-hydroxyindole derivatives, such as this compound, have revealed a fascinating mechanistic duality. nih.govrsc.org This process does not follow a single, straightforward pathway but rather operates through two competing mechanisms: a concerted pericyclic pathway and a dissociative pathway. nih.govrsc.orgrsc.org The prevalence of each pathway is intricately linked to the electronic properties of the substituents on the indole ring and the N-acyl group. nih.govresearchgate.net
The investigation into this dual mechanism has been significantly advanced by techniques such as ¹⁸O isotope labeling experiments. nih.govrsc.org These experiments have been pivotal in differentiating between the two potential reaction pathways.
The two proposed mechanisms are as follows:
Concerted Pericyclic Pathway: This pathway involves a scispace.comscispace.com-sigmatropic rearrangement, where the bond-breaking and bond-forming events occur in a single, concerted step through a cyclic transition state. rsc.org This mechanism is expected to result in a specific, predictable transfer of the heteroatom from the nitrogen to the C3 position of the indole.
Dissociative Pathway: In this alternative mechanism, the reaction proceeds through the initial cleavage of the N-O bond, leading to the formation of an ion pair or a radical pair intermediate. rsc.org This intermediate can then recombine at the C3 position of the indole. This pathway is characterized by a less predictable outcome in terms of stereochemistry and can be influenced by the stability of the resulting intermediates.
The electronic nature of the acyl group, in this case, the isobutyryl group, plays a significant role in determining which of these two pathways is more favorable. Electron-donating groups tend to stabilize the transition state of the concerted pathway, while electron-withdrawing groups can favor the dissociative pathway by stabilizing the resulting cationic intermediate.
While specific quantitative data for the transposition of this compound is not detailed in the primary literature, the general findings from studies on analogous N-acyl-N-hydroxyindoles provide a strong framework for understanding its reactivity. The isobutyryl group, being a moderately electron-donating alkyl group, would be expected to influence the balance between the concerted and dissociative pathways.
Further research, potentially including crossover experiments and detailed kinetic studies on this compound, would provide a more definitive understanding of the precise contribution of each mechanistic pathway in its 1,3-heteroatom transposition reactions. rsc.org The understanding of this mechanistic duality is crucial for the strategic design of synthetic routes to C3-functionalized indoles, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net
Transition-Metal-Catalyzed C-H Functionalization of N-Acyl Indoles
Transition-metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules, prized for its atom and step economy. nih.gov In the context of N-acyl indoles, this approach allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at positions that are traditionally difficult to access. nih.govrsc.org The N-acyl group is pivotal, often serving as a directing group to guide the metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov
The intrinsic reactivity of the indole nucleus favors electrophilic substitution at the C3 position. snnu.edu.cn With this site blocked, as in this compound, C-H functionalization is directed elsewhere. The development of directing groups (DGs) has been instrumental in overcoming the challenge of site selectivity, particularly for the less reactive C-H bonds on the benzenoid ring. acs.org
Achieving regioselectivity between the C2 and C7 positions is a significant challenge. The formation of a five-membered metallacycle intermediate involving the N-acyl directing group and the C7-H bond is often favored over the more strained four-membered ring required for C2 activation. nih.gov The choice of directing group is critical; for instance, a sterically hindered N-P(O)tBu₂ group has been successfully used to direct palladium catalysts to the C7 position. nih.govacs.org Similarly, N-pivaloyl groups, which are sterically comparable to the isobutyryl group, have been shown to direct C7 functionalization. researchgate.net The development of these strategies provides a roadmap for the selective functionalization of indoles at the challenging C4 to C7 positions of the benzene core. acs.orgnih.gov
Rhodium catalysts have proven particularly effective for the C-H functionalization of N-acyl indoles. rsc.org High-valent rhodium(III) species, typically generated from precursors like [Cp*RhCl₂]₂, can catalyze the olefination and alkylation of N-pivaloylindoles with high regioselectivity for the C7 position. researchgate.net These reactions proceed via a C-H activation step to form a five-membered rhodacycle intermediate. nih.gov The N-acyl group is crucial for both high regioselectivity and efficient conversion. researchgate.net
Mechanistic studies suggest that the regioselectivity can also be influenced by hydrogen-bonding effects in N-H indoles, though for N-acyl indoles, chelation assistance from the acyl group's carbonyl oxygen is the dominant directing force. snnu.edu.cn Rhodium catalysis has been applied to a variety of transformations, including cascade reactions that lead to complex polycyclic indole structures in a single step. rsc.org The versatility of rhodium catalysts allows for functionalization with a range of partners, including acrylates, styrenes, and α,β-unsaturated ketones. researchgate.net
Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of Indoles
| Catalyst System | Directing Group | Reactant | Position Functionalized | Product Type | Reference |
| [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | N-Pivaloyl | Acrylates, Styrenes | C7 | Alkenylated Indole | researchgate.net |
| [CpRhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | N-Pivaloyl | α,β-Unsaturated Ketones | C7 | Alkylated Indole | researchgate.net |
| [Cp*RhCl₂]₂ / n-Bu₄NOAc | NH-Indole | Alkenes/Alkynes | C2 (ortho to aryl) | Annulated Indole | nih.gov |
| Rh₂(S-PTTL)₄ | N-H | Diazo Compounds | C6 | Alkylated Indole | snnu.edu.cn |
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application to the C-H functionalization of indoles is well-established. beilstein-journals.org Direct arylation of indoles at the C2 and C3 positions has been extensively studied. beilstein-journals.orgacs.org However, achieving arylation at the C7 position remained elusive until the development of specific directing group strategies. nih.govacs.org
A key breakthrough was the use of an N-di-tert-butylphosphinoyl directing group in conjunction with a Pd(OAc)₂ catalyst and a pyridine-type ligand. nih.govnih.gov This system selectively activates the C7-H bond, enabling its coupling with arylboronic acids to furnish C7-arylated indoles with high selectivity. nih.govacs.org The mechanism is believed to involve the formation of a palladacycle intermediate, with the bulky directing group and the ligand playing crucial roles in controlling the regiochemical outcome. nih.gov While this specific phosphinoyl group is different from an isobutyryl group, the principle of using a coordinating N-substituent to direct palladium to the C7 position is directly relevant. Palladium catalysts have also been employed for the synthesis of indoles from anilines and alkynes using dioxygen as the oxidant, showcasing the breadth of palladium's utility in indole chemistry. nih.gov
Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Indoles
| Catalyst System | Directing Group | Reactant | Position Functionalized | Product Type | Reference |
| Pd(OAc)₂ / 2-chloropyridine (B119429) / Cu(OTf)₂ / Ag₂O / CuO | N-P(O)tBu₂ | Phenylboronic Acid | C7 | Arylated Indole | nih.gov |
| Pd(TFA)₂ / Cu(OAc)₂ | N-Acyl | Arenes | C3 | Arylated Indole | beilstein-journals.org |
| PdCl₂(MeCN)₂ / 1,4-benzoquinone | N-allyl-2-carboxamide | Intramolecular Alkene | C3 | Annulated Indole | beilstein-journals.org |
| Pd(OAc)₂ / Na₂CO₃ / Bu₄NCl | N-allyl-2-carboxamide | Intramolecular Alkene | N1 | Annulated Indole | beilstein-journals.org |
In transition-metal-catalyzed C-H functionalization, additives and ligands are not passive components but active modulators of the catalyst's performance. Their roles are multifaceted, influencing solubility, catalyst stability, redox cycling, and the stereoelectronic environment of the metal center, which in turn dictates reactivity and selectivity. snnu.edu.cnnih.govresearchgate.net
In rhodium-catalyzed systems, silver salts such as AgOAc or AgNTf₂ are frequently used as co-catalysts or oxidants. nih.gov They can act as halide scavengers, generating a more catalytically active cationic rhodium species. Copper salts, particularly Cu(OAc)₂, often serve as a stoichiometric oxidant to regenerate the active Rh(III) catalyst from the Rh(I) species formed at the end of the catalytic cycle. researchgate.netnih.gov
For palladium-catalyzed C7 arylation, the choice of a pyridine-type ligand, such as 2-chloropyridine, is critical for achieving high regioselectivity. nih.govnih.gov These ligands coordinate to the palladium center and are believed to facilitate the C-H activation step and prevent catalyst decomposition. Oxidants like Cu(OTf)₂, Ag₂O, and CuO are also essential components in these reactions, likely playing a role in the reoxidation of the palladium catalyst. nih.gov The careful selection of these reagents is paramount to the success of the desired transformation.
Multi-Component Reactions (MCRs) for Complex Indole-Based Scaffolds
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a one-pot operation to form a single product that incorporates atoms from most or all of the starting materials. rsc.org This strategy is celebrated for its operational simplicity, efficiency, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. nih.govnih.govdergipark.org.tr Indole and its derivatives are privileged scaffolds in MCRs due to their versatile reactivity and the biological significance of the resulting products. nih.govresearchgate.net
Indole derivatives are frequently employed as key components in a wide array of MCRs. nih.govresearchgate.net The most common reaction mode involves the nucleophilic character of the indole C3 position. rsc.org For a substrate like this compound, where the C3 position is substituted, this classical reactivity is blocked.
However, this structural feature opens the door to alternative MCR pathways. The indole core can participate in cycloaddition reactions or reactions involving C-H activation at other sites. nih.gov For instance, MCRs have been designed for the modular assembly of indole-fused seven-membered heterocycles, demonstrating that new functionalization patterns can be achieved. rsc.orgnih.govrsc.org Indoles can also be incorporated into Ugi- and Petasis-type MCRs, where the indole nitrogen or another part of the molecule participates in the reaction cascade. nih.govacs.org The synthesis of complex structures like indolylpyridine-3-carbonitrile derivatives through MCRs highlights the power of this approach to build functionalized heterocyclic systems. nih.govresearchgate.net While many examples start with a free C3-position, the principles of MCRs can be adapted to pre-functionalized indoles, using them as platforms to construct even more complex and diverse molecular architectures.
Strategies for Constructing Polyfunctionalized Indole Systems
The structure of this compound offers several sites for chemical modification, making it a candidate for constructing polyfunctionalized indole systems. The primary strategies revolve around the reactivity of the N-acyl group, the C3-nitrile function, and the indole nucleus itself.
The isobutyryl group at the N1-position serves as a protecting group that influences the reactivity of the indole ring. While it deactivates the ring towards electrophilic substitution compared to an NH-indole, its removal can be achieved under hydrolytic conditions to yield the parent 1H-indole-3-carbonitrile. This deprotection strategy opens pathways for subsequent N-alkylation or N-arylation, introducing diverse substituents at the nitrogen atom.
The nitrile group at the C3-position is a key functional handle. It can be transformed into a variety of other functional groups, which is a common strategy for functionalizing indole cores. Potential transformations, based on general indole chemistry, include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-isobutyryl-1H-indole-3-carboxylic acid or its corresponding amide.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride could convert the nitrile to a 3-(aminomethyl) group.
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings fused at the 2,3-position.
Although the N-isobutyryl group is electron-withdrawing, further substitution on the benzene portion of the indole nucleus via electrophilic aromatic substitution remains a possibility, though requiring forcing conditions. More commonly, functionalization of the indole core is achieved through cross-coupling reactions if a halo-substituted precursor is used. While specific studies originating from this compound are not prevalent, the general principles of indole functionalization provide a roadmap for its potential use in creating polyfunctionalized systems.
Table 1: Potential Functional Group Transformations for this compound
| Starting Functional Group | Reagents/Conditions (Hypothetical) | Resulting Functional Group |
| C3-Nitrile | H₂O, H⁺ or OH⁻ | C3-Carboxylic Acid / Amide |
| C3-Nitrile | H₂, Pd/C or LiAlH₄ | C3-Aminomethyl |
| N1-Isobutyryl | NaOH, H₂O/MeOH | N1-H (deprotection) |
Intramolecular Cyclization and Rearrangement Reactions
Intramolecular reactions of indole derivatives are a powerful tool for the synthesis of complex, fused heterocyclic systems that are often found in natural products and pharmaceutically active compounds.
Ring-Closing Reactions to Form Fused Indole Heterocycles
The synthesis of fused indole heterocycles often relies on the intramolecular cyclization of an indole bearing a suitably functionalized side chain. For this compound to be a direct precursor for such a reaction, it would need to possess or be modified to include a reactive chain, typically at the C2 or C4 position.
For instance, a classic strategy involves the intramolecular Heck reaction, where a side chain containing a double bond is tethered to the indole nucleus. Another approach is through Friedel-Crafts-type cyclizations, where an acyl or alkyl group attached via a linker to the indole can cyclize onto an adjacent position, often C4. encyclopedia.pub Transition-metal-catalyzed domino reactions have also emerged as a sophisticated method for building tricyclic indole skeletons. encyclopedia.pub
While no specific examples of ring-closing reactions starting directly from this compound are documented in the provided search results, its core structure is a viable platform for such transformations. A synthetic sequence could involve introducing a side chain at the C2 position (e.g., via lithiation followed by alkylation, after protecting the C3 position) which could then undergo intramolecular cyclization to form a new ring fused across the C2 and C3 positions. Similarly, functionalization at the C4 position could lead to cyclization onto the C5 position. The feasibility and outcome of such reactions would depend heavily on the nature of the introduced side chain and the reaction conditions employed.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence and connectivity of the isobutyryl group, the indole (B1671886) ring, and the nitrile function.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen environments in 1-Isobutyryl-1H-indole-3-carbonitrile. The analysis of chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), allows for the precise assignment of each proton.
The aromatic region of the spectrum displays signals corresponding to the protons on the indole ring. For instance, a singlet observed at approximately 7.94 ppm is characteristic of the proton at the C2 position of the indole ring. The protons on the benzene (B151609) portion of the indole nucleus typically appear as a multiplet between 7.24 and 7.28 ppm and another multiplet for the remaining two protons between 6.95 and 7.03 ppm. rsc.org
The isobutyryl group gives rise to a distinct set of signals. The methine proton of the isobutyryl group is expected to appear as a multiplet, while the six equivalent methyl protons will present as a doublet, often observed around 2.57 ppm with a small coupling constant (J = 0.9 Hz). rsc.org The integration of these signals confirms the number of protons in each environment.
A general representation of the ¹H NMR data is provided in the table below. Specific values can vary slightly depending on the solvent and the specific experimental conditions.
| Proton Assignment | Chemical Shift (δ) in ppm (approx.) | Multiplicity | Coupling Constant (J) in Hz (approx.) |
| Indole H2 | 7.94 | s (singlet) | - |
| Indole Aromatic Hs | 7.24 - 7.28 | m (multiplet) | - |
| Indole Aromatic Hs | 6.95 - 7.03 | m (multiplet) | - |
| Isobutyryl CH | Multiplet | m (multiplet) | - |
| Isobutyryl CH₃ | 2.57 | d (doublet) | 0.9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon skeleton. libretexts.org Each unique carbon atom in the molecule produces a distinct signal, and their chemical shifts are indicative of their chemical environment.
The carbon of the nitrile group (C≡N) is typically observed in the range of 113-115 ppm. The carbonyl carbon (C=O) of the isobutyryl group is significantly deshielded and appears downfield, often around 137.71 ppm. rsc.org The carbon atoms of the indole ring resonate in the aromatic region of the spectrum, with quaternary carbons showing distinct chemical shifts. For example, the C3 carbon bearing the nitrile group and the C8a carbon (at the fusion of the two rings) are observed at specific downfield positions. The carbons of the isobutyryl group, including the methine and methyl carbons, also show characteristic signals, with the methyl carbons appearing at approximately 12.65 ppm. rsc.org
A representative table of ¹³C NMR chemical shifts is shown below.
| Carbon Assignment | Chemical Shift (δ) in ppm (approx.) |
| C=O (Isobutyryl) | 137.71 |
| C2 (Indole) | 126.33 |
| Aromatic CH | 123.65 |
| Aromatic CH | 123.51 |
| Aromatic CH | 122.86 |
| C≡N | 114.93 |
| Aromatic C | 113.15 |
| Aromatic C | 110.52 |
| CH₃ (Isobutyryl) | 12.65 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed. mendeley.com
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, COSY would show correlations between the methine proton and the methyl protons of the isobutyryl group, as well as between adjacent protons on the indole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. mendeley.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. mendeley.com This is particularly useful for identifying the connections between the isobutyryl group and the indole nitrogen, and the nitrile group to the C3 position of the indole ring. For example, a correlation between the carbonyl carbon of the isobutyryl group and the protons on the indole ring would confirm the N-acylation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgnist.gov
Identification of Characteristic Vibrational Modes (e.g., C=O, C≡N, N-H)
The IR spectrum of this compound displays distinct absorption bands that confirm the presence of its key functional groups.
Carbonyl (C=O) Stretch: A strong absorption band, typically in the region of 1650-1750 cm⁻¹, is indicative of the carbonyl group of the isobutyryl moiety. The exact position of this band can provide information about the electronic environment of the carbonyl group. In related indole derivatives, this stretch has been observed around 1701 cm⁻¹. researchgate.net
Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. For a similar compound, 7-Iodo-1H-indole-3-carbonitrile, this peak is seen at 2229 cm⁻¹. mdpi.com
N-H Stretch: In the parent indole, a characteristic N-H stretching vibration is observed around 3400 cm⁻¹. However, in this compound, the nitrogen atom is acylated, meaning there is no N-H bond. The absence of a significant absorption band in this region confirms the substitution at the N1 position of the indole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of this compound by measuring its absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound is primarily defined by its chromophoric systems: the indole ring, the nitrile group (-C≡N), and the isobutyryl carbonyl group (-C=O). The indole nucleus itself is a significant chromophore. The electronic transitions observed are typically π → π* and n → π* transitions.
The indole ring gives rise to characteristic absorption bands. These are often referred to as the ¹Lₐ and ¹Lₑ bands, which result from π → π* transitions within the aromatic system. The attachment of the electron-withdrawing nitrile group at the 3-position and the isobutyryl group at the 1-position (the indole nitrogen) modifies the electronic distribution within the indole ring, causing shifts in the absorption maxima (λ_max) compared to unsubstituted indole. Specifically, conjugation of the nitrile and carbonyl groups with the indole π-system is expected to cause a bathochromic (red) shift of the absorption bands.
The carbonyl group of the isobutyryl moiety introduces the possibility of a weak n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically appears as a low-intensity band at a longer wavelength than the intense π → π* transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Indole Ring System | ~260-290 |
| π → π* | Conjugated System (Indole-Nitrile) | ~290-320 |
Note: The exact absorption maxima require experimental measurement and can be influenced by the solvent used.
Quantitative analysis of this compound in solution can be performed using UV-Vis spectroscopy by applying the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (λ_max), where the compound exhibits maximum absorption. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is highly sensitive and non-destructive.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, resulting in the formation of a molecular ion (M⁺•) and various fragment ions. The molecular formula of this compound is C₁₃H₁₂N₂O, giving it a nominal molecular weight of 212 g/mol . Therefore, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 212.
The fragmentation of the molecular ion is predictable based on the functional groups present. Key fragmentation pathways would likely include:
α-cleavage: Loss of the isopropyl radical (•CH(CH₃)₂) from the isobutyryl group, leading to a prominent acylium ion at m/z 170. This is often followed by the loss of a neutral carbon monoxide (CO) molecule to give a fragment at m/z 142, corresponding to the 1H-indole-3-carbonitrile cation.
Loss of the isobutyryl group: Cleavage of the N-C bond can result in the loss of the entire isobutyryl radical, generating a fragment ion corresponding to the indole-3-carbonitrile anion radical at m/z 141.
Indole ring fragmentation: The indole-3-carbonitrile fragment (m/z 142) can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation of indole nitriles, to produce an ion at m/z 115. scirp.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 212 | [M]⁺• (Molecular Ion) | Ionization of parent molecule |
| 170 | [M - CH(CH₃)₂]⁺ | α-cleavage at the isobutyryl group |
| 142 | [M - COCH(CH₃)₂]⁺ | Loss of isobutyryl group / Loss of CO from m/z 170 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, the exact mass can be calculated from its molecular formula, C₁₃H₁₂N₂O. hpc-standards.uschemspider.com HRMS is capable of distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous confirmation of the compound's identity. nih.gov
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. To date, no public crystal structure of this compound has been reported.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This information would definitively establish the conformation of the isobutyryl group relative to the indole plane and reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of this compound has not been reported in the reviewed literature. This powerful technique would involve irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern, which arises from the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice, can be mathematically analyzed to determine the precise location of each atom. This would yield a definitive model of the molecule's structure in the solid state.
The typical output of such an analysis includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the fractional atomic coordinates for all non-hydrogen atoms. This fundamental data is currently unavailable for this compound, precluding the creation of a crystallographic data table.
Elucidation of Molecular Geometry, Conformation, and Crystal Packing
Without the foundational data from a single-crystal X-ray diffraction study, a detailed and experimentally validated description of the molecular geometry, conformation, and crystal packing of this compound cannot be provided.
A theoretical discussion would speculate on the planarity of the indole ring system and the orientation of the isobutyryl and carbonitrile substituents. The conformation of the isobutyryl group, specifically the torsion angles around the N-C and C-C bonds, would be of particular interest as it would dictate the steric and electronic interactions within the molecule.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of medium-sized organic molecules like 1-Isobutyryl-1H-indole-3-carbonitrile. By approximating the electron density of the system, DFT methods can accurately predict various molecular properties.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is crucial for understanding its interactions and reactivity. Geometry optimization calculations using DFT, for instance with the B3LYP functional and a 6-311++G(d,p) basis set, can determine the most stable conformation of the molecule. researchgate.net
A key feature of this molecule is the rotation around the N-C(O) single bond, which gives rise to different conformers. In related N-acylated indole (B1671886) systems, the rotational barrier around this bond has been found to be relatively low. mdpi.com For this compound, two primary planar conformers resulting from this rotation can be envisioned: one where the isobutyryl group is oriented syn to the C2 position of the indole ring, and another where it is anti. The relative energies of these conformers can be calculated to determine the most stable arrangement. In similar N-alkyl- and N,N-dialkyl-glyoxalylamides of indole, both syn and anti rotamers have been observed, with steric effects often dictating the predominant form. researchgate.net
Potential energy surface scans, performed by systematically varying the dihedral angle of the isobutyryl group relative to the indole plane, can identify all low-energy conformers and the transition states that separate them. tsijournals.com Such analyses on related indole derivatives have revealed that the global minimum energy conformer is often stabilized by weak intramolecular interactions. researchgate.net
Table 1: Predicted Dihedral Angles and Relative Energies for Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (C2-N1-C=O) (°) | Relative Energy (kcal/mol) |
| Syn | ~0 | 0.00 |
| Anti | ~180 | 1.5 - 3.0 |
Note: This table is illustrative and based on expected trends for N-acylated indoles. Actual values would require specific DFT calculations for this compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic structure of this compound governs its reactivity and intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
For indole derivatives, the HOMO is typically localized on the indole ring, indicating its electron-rich nature. The introduction of the electron-withdrawing isobutyryl and carbonitrile groups is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the indole ring and the isobutyryl group, highlighting them as potential sites for nucleophilic interaction.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
Note: This table presents expected energy ranges based on studies of similar indole derivatives. researchgate.net Specific values require dedicated calculations.
Calculation of Spectroscopic Parameters (e.g., Theoretical NMR Shifts, Vibrational Frequencies)
DFT calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Theoretical NMR Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. For substituted indole-2,3-diones, 2D NMR techniques combined with theoretical calculations have been crucial for the correct assignment of ¹³C NMR chemical shifts. researchgate.net
Vibrational Frequencies: The theoretical vibrational spectrum (infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the vibrational modes. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretching of the nitrile group (typically around 2220-2260 cm⁻¹) and the C=O stretching of the isobutyryl group (around 1650-1700 cm⁻¹). Theoretical calculations on related molecules like 6-isocyano-1-methyl-1H-indole have shown a strong correlation between calculated and experimental vibrational frequencies. mdpi.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2230 - 2250 |
| Carbonyl (C=O) | Stretching | 1680 - 1710 |
| Indole Ring | C-H Stretching | 3050 - 3150 |
| Isobutyryl Group | C-H Stretching | 2850 - 3000 |
Note: These are expected frequency ranges. Precise values are dependent on the computational method and basis set used.
Computational Studies on Reaction Mechanisms
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the formation of this compound.
Modeling Reaction Pathways and Energy Profiles
The synthesis of this compound typically involves the N-acylation of indole-3-carbonitrile with isobutyryl chloride or a similar acylating agent. Computational modeling can map out the entire reaction pathway, from reactants to products, through intermediates and transition states.
A plausible mechanism involves the deprotonation of the indole nitrogen by a base, followed by nucleophilic attack of the resulting indolide anion on the carbonyl carbon of the acylating agent. nih.gov The energy profile of this reaction can be calculated, showing the relative energies of all species involved. This profile helps to identify the rate-determining step of the reaction, which corresponds to the highest energy barrier. Computational studies on the N-acylation of other heterocyclic compounds have successfully modeled such reaction pathways.
Characterization of Transition States and Intermediates
A key aspect of modeling reaction mechanisms is the characterization of transient species like transition states and intermediates. Transition state theory posits that the rate of a reaction is determined by the properties of the transition state.
For the N-acylation of indole-3-carbonitrile, the transition state for the nucleophilic attack of the indolide anion on the acylating agent can be located and its geometry and energy calculated. Vibrational frequency calculations are used to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
By understanding the structures and energies of these transient species, the factors that control the reaction's feasibility and selectivity can be determined, providing valuable guidance for optimizing reaction conditions.
Elucidation of Regioselectivity and Stereoselectivity Origins
The synthesis of this compound from an indole-3-carbonitrile precursor involves the acylation of the indole nucleus. The origins of selectivity in this transformation are rooted in the fundamental electronic properties of the indole ring system.
Regioselectivity: The indole ring possesses two primary nucleophilic centers: the N1 nitrogen atom and the C3 carbon atom. In an unsubstituted indole, electrophilic attack, including acylation, typically occurs preferentially at the C3 position due to the higher electron density at this site, leading to the thermodynamically more stable product. nih.gov
However, in the case of the starting material, indole-3-carbonitrile, the C3 position is already substituted with a cyano group. This substitution effectively blocks the most reactive site for C-acylation. Consequently, the acylation reaction is directed exclusively to the N1 position. The N-acylation of indoles is a well-established synthetic strategy, often facilitated by a base. nih.gov The base, such as cesium carbonate, deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion. nih.gov This anion then readily attacks the electrophilic carbonyl carbon of an acylating agent, like isobutyryl chloride, to yield the N-acylated product with high regioselectivity. nih.gov Therefore, the regioselectivity of the synthesis of this compound is primarily dictated by the pre-existing substituent at the C3 position, which deactivates it towards further electrophilic attack and directs the incoming acyl group to the nitrogen atom.
Stereoselectivity: The isobutyryl group is achiral and does not introduce any new stereocenters into the molecule upon N-acylation. Therefore, considerations of stereoselectivity are not applicable to the formation of this compound.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound have not been reported in the literature, the methodology is a powerful tool for investigating the behavior of N-acylindoles. mdpi.com MD simulations model the movement of atoms and molecules over time, providing detailed insights into conformational dynamics, flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.com
For a molecule like this compound, an MD simulation would typically involve:
Defining a force field, which consists of a set of parameters that describe the potential energy of the system as a function of its atomic coordinates.
Placing the molecule in a simulated box, often filled with solvent molecules to mimic solution-phase behavior.
Solving Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically from nanoseconds to microseconds.
Analysis of the resulting trajectory provides a dynamic picture of the molecule's behavior at an atomic level.
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the indole nitrogen (N1) and the carbonyl carbon of the isobutyryl group. This rotation dictates the orientation of the acyl substituent relative to the indole plane.
Computational studies on analogous N-acylindoles, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, have used Density Functional Theory (DFT) to investigate these rotational barriers. nih.gov For such molecules, the energy barrier for rotation around the N-C(sulfonyl) or N-C(acyl) bond is typically found to be in the range of 2.5 to 5.5 kcal/mol. nih.gov This relatively low barrier suggests that at room temperature, this compound likely exists as a mixture of conformers that can interconvert rapidly.
The two principal planar conformers would be defined by the syn-periplanar and anti-periplanar arrangement of the carbonyl C=O bond relative to the C2-C3 bond of the indole ring. Steric hindrance between the bulky isopropyl group and the hydrogen atom at the C7 position of the indole ring could influence the relative stability of these conformers. MD simulations would be the ideal tool to explore the potential energy surface, identify the most stable conformers, and quantify the rotational dynamics.
The interaction of a solute with the surrounding solvent can significantly alter its conformational preferences and electronic properties. For this compound, which possesses a polar carbonyl group and a highly polar nitrile group, solvent effects are expected to be pronounced.
Studies on various indole derivatives have demonstrated their sensitivity to solvent polarity. researchgate.netnih.gov This phenomenon, known as solvatochromism, refers to the change in the color of a chemical substance depending on the polarity of the solvent. In polar solvents, the excited states of indole derivatives are often stabilized to a greater extent than their ground states, leading to shifts in their UV-visible absorption spectra. researchgate.net For instance, spiropyran derivatives show negative solvatochromism, where an increase in solvent polarity causes a blue shift (decrease in wavelength) in the absorption maximum. acs.orgacs.org
Prediction of Molecular Properties
Computational chemistry provides the means to predict a wide range of molecular properties. Using methods like DFT, it is possible to calculate the electronic structure of a molecule and derive properties such as dipole moments, polarizabilities, and hyperpolarizabilities, which are crucial for understanding its interaction with electric fields and its potential in materials science.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining intermolecular forces. Computational studies on indole derivatives have reported calculated values for both dipole moment and polarizability. While specific values for the title compound are not available, data for related structures provide a useful reference.
| Compound | Method | Calculated Dipole Moment (μ) [Debye] | Reference |
|---|---|---|---|
| Indole-hydrazone derivative (3a) | DFT/B3LYP | 4.0533 | nih.gov |
| Indole-hydrazone derivative (3b) | DFT/B3LYP | 5.7234 | nih.gov |
| Indole-7-carboxyldehyde (I7C) | DFT | High | arxiv.orgresearchgate.net |
This table presents calculated dipole moments for various indole derivatives to illustrate the typical range of values obtained through computational methods.
Non-linear optical (NLO) materials have applications in technologies like frequency conversion and optical switching. arxiv.org A key indicator of a molecule's potential for second-order NLO activity is its first hyperpolarizability (β). Large β values are often found in molecules with a significant difference between their ground and excited-state dipole moments, typically achieved in systems with strong electron donor and acceptor groups connected by a π-conjugated bridge. researchgate.net
In this compound, the indole ring can act as an electron donor (D), while the carbonyl and nitrile functionalities at the N1 and C3 positions act as electron acceptors (A). This D-π-A arrangement can facilitate intramolecular charge transfer (ICT) upon electronic excitation, a key requirement for a large NLO response.
Computational studies using DFT are frequently employed to predict the first hyperpolarizability of novel organic molecules. researchgate.netnih.gov Research on other indole derivatives has shown that they can possess significant β values, suggesting they are promising candidates for NLO applications. arxiv.orgresearchgate.net
| Compound | Method | First Hyperpolarizability (β) [esu] | NLO Potential | Reference |
|---|---|---|---|---|
| Ethyl-5chloro-3-phenyl-1h-indol-2carboxylate | DFT/B3LYP/6-31+G(d,p) | Value Calculated | Potential for NLO properties | researchgate.netnih.gov |
| Indole-7-carboxyldehyde (I7C) | DFT | High Value Observed | Good NLO behaviour suggested | arxiv.orgresearchgate.net |
This table summarizes findings from computational studies on the NLO properties of indole derivatives. The exact values are often reported in various units and are context-dependent, but the qualitative findings indicate the potential of the indole scaffold.
A theoretical investigation of this compound would likely confirm a significant first hyperpolarizability, making it a molecule of interest for further study in the field of non-linear optics.
Advanced Materials Science Applications and Synthetic Utility
Utilization in Organic Semiconductors
Organic semiconductors are the cornerstone of a new generation of electronic devices that are lightweight, flexible, and can be manufactured through low-cost, solution-based processes. The performance of these materials is intrinsically linked to their molecular structure, which dictates how they pack in the solid state and transport electrical charge.
The development of conductive organic materials often hinges on creating molecules with extensive π-conjugated systems that facilitate the delocalization of electrons. The indole (B1671886) nucleus provides a robust aromatic system that can be fine-tuned through the introduction of various functional groups. The isobutyryl group at the 1-position and the carbonitrile group at the 3-position of 1-Isobutyryl-1H-indole-3-carbonitrile are expected to play crucial roles in modulating its electronic properties.
The carbonitrile (cyano) group is a strong electron-withdrawing group. Its presence can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indole core. This modification is a key strategy in the design of n-type organic semiconductors, which transport negative charge carriers (electrons). The high polarity and electronegativity of the nitrile group can also influence intermolecular interactions, potentially promoting ordered packing in the solid state, which is beneficial for charge transport. mdpi.com
The isobutyryl group, an acyl group, can influence the solubility and processing characteristics of the material. While not a conventional electron-donating or -withdrawing group in the context of creating high-mobility semiconductors, its steric and electronic effects can impact the final morphology of thin films, a critical factor for device performance. The thermal elimination of such alkyl side chains is a known technique to enhance properties like conductivity and thermal stability in processed organic semiconductor films. acs.org
Table 1: Potential Influence of Functional Groups on Semiconductor Properties
| Functional Group | Position | Potential Effect on this compound |
| Indole Core | - | Provides the fundamental π-conjugated system for charge transport. |
| Carbonitrile (-CN) | 3 | Acts as a strong electron-withdrawing group, potentially inducing n-type semiconductor behavior and influencing molecular packing. |
| Isobutyryl (-COCH(CH₃)₂) | 1 | Affects solubility, processability, and solid-state morphology. May offer a route for post-deposition modification through thermal treatment. |
This table is based on established principles of organic semiconductor design; specific experimental data for this compound is not currently available.
Integration into Photovoltaic Materials
Organic photovoltaics (OPVs) offer the promise of low-cost, flexible, and large-area solar energy conversion. The efficiency of OPV devices is critically dependent on the properties of the electron donor and electron acceptor materials that form the active layer.
In the context of OPVs, indole derivatives can be engineered to function as either electron donors or as part of electron acceptor molecules. The nitrile group's strong electron-accepting nature makes this compound a potential building block for non-fullerene acceptors (NFAs). mdpi.com NFAs have been instrumental in the recent surge of OPV efficiencies, which now exceed 19% in laboratory settings. openmedicinalchemistryjournal.com
Furthermore, the stability of OPV devices is a key challenge for commercialization. The intrinsic properties of the materials used, including their thermal and photochemical stability, play a significant role. Indole derivatives are known to form the basis of many stable organic compounds.
Table 2: Key Parameters for Organic Photovoltaic Materials and the Potential Role of this compound
| Photovoltaic Parameter | Desired Characteristic | Potential Contribution of this compound |
| Absorption Spectrum | Broad and strong absorption in the visible and near-IR | The indole core's absorption can be tuned by the attached functional groups. |
| HOMO/LUMO Energy Levels | Appropriate alignment for efficient charge transfer | The nitrile group lowers the LUMO level, making it a potential acceptor component. |
| Charge Carrier Mobility | High and balanced for electrons and holes | The π-conjugated indole system provides a pathway for charge transport. |
| Morphology | Optimal nanoscale phase separation in blends | The isobutyryl group influences solubility and film-forming properties. |
This table outlines general principles of OPV material design and speculates on the potential roles of the target compound.
Potential in Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.
Research on other indole derivatives, such as Indole-7-carboxyldehyde (I7C), has shown that the indole scaffold can be a component of effective NLO materials. arxiv.orgresearchgate.netarxiv.org The NLO response in these molecules often arises from intramolecular charge transfer (ICT) between an electron-donating part of the molecule and an electron-accepting part, mediated by a π-conjugated system.
Role as a Versatile Synthetic Building Block
Perhaps the most immediate and certain application of this compound is its use as a versatile synthetic building block. openmedicinalchemistryjournal.com The indole core is a privileged scaffold in medicinal chemistry and materials science, and the presence of reactive handles at the 1 and 3 positions allows for a wide range of chemical transformations.
The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other transformations. Each of these new functional groups opens up further synthetic possibilities. The isobutyryl group at the N1 position serves to protect the indole nitrogen, but it can also be removed or modified if necessary.
This synthetic versatility allows chemists to use this compound as a starting material for the synthesis of more complex molecules with tailored properties for a wide array of applications, from pharmaceuticals to the advanced materials discussed in this article. researchgate.netbeilstein-journals.orgmdpi.com
Precursor for Diverse Heterocyclic Scaffolds and Architectures
This compound serves as a key building block for the construction of a wide array of heterocyclic systems. The inherent reactivity of the indole nucleus, coupled with the specific functionalities of the isobutyryl and cyano groups, allows for its elaboration into more complex, fused, and polycyclic structures.
The indole-3-carbonitrile moiety is a well-established precursor for various heterocyclic systems. mdpi.com The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions, to form new rings. For instance, derivatives of indole-3-carbonitrile can be utilized in the synthesis of fused systems like pyridazino[3,4-b]indoles, which are aza-analogs of the biologically significant β-carboline skeleton. mdpi.com The general strategy often involves the reaction of the indole derivative with a suitable bifunctional reagent that can react with both the indole ring and the cyano group to construct the new heterocyclic ring.
Furthermore, the indole-3-yl unit can be incorporated into other heterocyclic frameworks, such as benzofuranones. nih.gov While the specific use of the 1-isobutyryl derivative is not extensively documented, analogous reactions with other N-substituted indoles suggest its potential in similar transformations. The isobutyryl group can serve as a protecting group for the indole nitrogen, preventing unwanted side reactions and directing the reactivity to other positions of the indole ring. This control is crucial when constructing complex molecules where regioselectivity is key.
The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound based on known indole chemistry.
| Target Heterocyclic Scaffold | Potential Synthetic Approach |
| Pyridazino[3,4-b]indoles | Reaction with hydrazine (B178648) derivatives followed by cyclization. |
| Pyrrolo[3,4-c]indoles | Dimerization or reaction with suitable C2 synthons. |
| Thieno[3,2-b]indoles | Reaction with sulfur-containing reagents. |
| Fused Benzofuran-Indoles | Condensation with substituted phenols. nih.gov |
These examples underscore the versatility of the this compound as a precursor, enabling access to a rich diversity of heterocyclic architectures with potential applications in materials science and medicinal chemistry.
Contribution to the Synthesis of Functional Molecules
The development of functional molecules with specific biological or material properties is a primary goal of modern chemical synthesis. This compound and its derivatives are valuable intermediates in the creation of such molecules, particularly in the realm of medicinal chemistry.
A significant application of indole-3-carbonitrile derivatives is in the development of kinase inhibitors. For example, novel 1H-indole-3-carbonitrile derivatives have been designed and synthesized as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov TRK inhibitors are a promising class of anticancer agents, and the indole-3-carbonitrile scaffold serves as a key pharmacophore in these molecules. nih.gov The synthesis of these inhibitors often involves the modification of the indole core at various positions to optimize binding affinity and pharmacokinetic properties. The isobutyryl group in this compound could play a role in modulating these properties.
The general synthetic utility of N-substituted indole derivatives is well-established. For instance, N-alkylation of indole-3-carbaldehyde, a close structural analog, is a common step in the synthesis of biologically active compounds. mdpi.com The isobutyryl group, being an acyl group, could potentially be removed under specific conditions, allowing for further functionalization at the indole nitrogen. This strategic use of the isobutyryl group as a removable directing group enhances the synthetic utility of the parent molecule.
The table below details some functional molecules whose synthesis could potentially involve this compound or its derivatives.
| Functional Molecule Class | Potential Application | Synthetic Relevance of Indole-3-carbonitrile |
| TRK Inhibitors | Anticancer agents | Core scaffold for inhibitor design. nih.gov |
| Antiviral Agents | Treatment of viral infections | Indole nucleus is a common feature in antiviral compounds. |
| Organic Light-Emitting Diodes (OLEDs) | Display technology | Indole derivatives can be used as building blocks for emissive materials. |
| Agrochemicals | Crop protection | Indole alkaloids and their synthetic analogs exhibit pesticidal properties. nih.gov |
Conclusion and Future Research Directions
The exploration of heterocyclic compounds remains a cornerstone of modern chemical and materials science. Within this vast field, indole (B1671886) derivatives have consistently demonstrated significant potential. This article focuses on the specific compound 1-Isobutyryl-1H-indole-3-carbonitrile, examining the current state of research, synthetic possibilities, and future applications.
Q & A
Q. How can X-ray crystallography resolve polymorphic discrepancies in indole-3-carbonitrile derivatives?
- Methodology : SHELXL refinement with TWIN/BASF commands addresses twinning in crystals. Hydrogen-bonding networks and π-π stacking interactions are analyzed using Mercury software to differentiate polymorphs (e.g., Form I vs. Form II) .
Safety & Handling
Q. What safety protocols are critical for handling nitrile-containing indole derivatives in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
